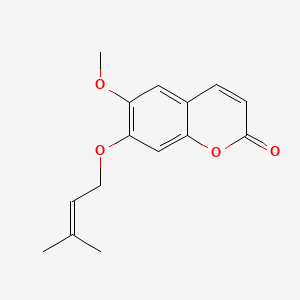

7-O-Prenylscopoletin

Description

Properties

IUPAC Name |

6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-10(2)6-7-18-14-9-12-11(8-13(14)17-3)4-5-15(16)19-12/h4-6,8-9H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPLFUBVEZVYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C2C=CC(=O)OC2=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-O-Prenylscopoletin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Prenylscopoletin, a prenylated coumarin (B35378), is a secondary metabolite found in various plant species. Coumarins, a class of benzopyrones, are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. The addition of a prenyl group to the scopoletin (B1681571) backbone can significantly enhance its lipophilicity and biological activity, making this compound a compound of increasing interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities with a focus on its potential as an antiproliferative agent.

Natural Sources of this compound

To date, this compound has been identified in a limited number of plant species, with Amyris madrensis, commonly known as Mountain Torchwood, being a notable source. The aerial parts of this plant, including leaves and twigs, have been shown to contain a variety of bioactive compounds, including O-prenylated flavonoids and coumarins. While other species within the Rutaceae family and other genera known for producing coumarins may also contain this compound, further phytochemical investigations are required to expand the known natural sources of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. A bioassay-guided fractionation approach is often employed to isolate the active compounds.

Experimental Protocol: Bioassay-Guided Fractionation from Amyris madrensis

The following protocol outlines a general procedure for the isolation of this compound from the aerial parts of Amyris madrensis, based on methodologies used for isolating similar compounds from this plant.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts (leaves and twigs) of Amyris madrensis.

-

Thoroughly wash the plant material with distilled water to remove any debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Supercritical Fluid Extraction (SFE): This is a preferred method for extracting lipophilic compounds like this compound due to its efficiency and the use of a non-toxic, easily removable solvent (CO2).

-

Apparatus: Supercritical fluid extractor.

-

Parameters:

-

Pressure: 300-500 bar

-

Temperature: 40-60 °C

-

Co-solvent (optional): 5-10% ethanol (B145695) or methanol (B129727) to enhance the extraction of moderately polar compounds.

-

-

Procedure: Pack the powdered plant material into the extraction vessel. Pressurize the system with CO2 and heat to the desired temperature. The supercritical fluid passes through the plant material, dissolving the target compounds. The extract is then collected by depressurizing the fluid in a collection vessel.

-

-

Solvent Extraction (Alternative Method):

-

Solvents: Dichloromethane, chloroform, or ethyl acetate (B1210297).

-

Procedure: Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours with occasional stirring. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or chloroform.

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column. Elute the column with the gradient solvent system, collecting fractions of a defined volume. Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often in an isocratic or gradient elution mode.

-

Procedure: Pool the fractions from the silica gel column that show the presence of the target compound (based on TLC analysis against a standard, if available). Concentrate the pooled fractions and dissolve the residue in the HPLC mobile phase. Inject the sample into the preparative HPLC system and collect the peak corresponding to this compound.

-

Detection: UV detector, typically at a wavelength of 254 nm or 320 nm.

-

4. Structure Elucidation:

-

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the coumarin chromophore.

-

Visualization of the Isolation Workflow

Caption: Bioassay-guided isolation workflow for this compound.

Quantitative Data

Currently, there is a lack of published data specifically quantifying the yield and purity of this compound from natural sources. The yield is highly dependent on the plant source, geographical location, harvesting time, and the extraction and purification methods employed. Purity is typically assessed by HPLC, with a purity of >95% being desirable for biological assays.

| Parameter | Method | Expected Range/Value | Reference |

| Yield | Gravimetric analysis after purification | Not reported in literature | - |

| Purity | High-Performance Liquid Chromatography (HPLC) | >95% for biological studies | - |

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of prenylated coumarins and related compounds have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The prenyl moiety is believed to enhance the compound's ability to interact with cellular membranes and molecular targets.

Antiproliferative Activity

Potential Signaling Pathways

Based on the known mechanisms of action of other coumarins and prenylated flavonoids, the following signaling pathways are potential targets for this compound's anticancer activity:

-

PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Many natural compounds exert their anticancer effects by inhibiting the phosphorylation of key proteins in this pathway, such as Akt and mTOR.

-

MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Inhibition of the ERK signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

Proposed Mechanism of Action

Caption: Putative signaling pathways targeted by this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents. However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Screening of a wider range of plant species to identify new and more abundant natural sources.

-

Optimization of extraction and purification protocols to improve the yield and purity of the compound.

-

Comprehensive in vitro and in vivo studies to determine its IC50 values against a broad panel of cancer cell lines and to evaluate its efficacy and safety in animal models.

-

Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and explore its potential as a valuable therapeutic agent.

The Biosynthesis of Prenylated Coumarins: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of prenylated coumarins, a class of specialized metabolites with significant pharmacological potential. From their origins in the phenylpropanoid pathway to the intricate enzymatic modifications that lead to their vast structural diversity, this document outlines the core biochemical steps, presents key quantitative data, and details experimental protocols for pathway elucidation and characterization.

The Core Biosynthetic Pathway: From Phenylalanine to Prenylated Coumarins

The biosynthesis of prenylated coumarins is a multi-step process that begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be broadly divided into three key stages: the formation of the core coumarin (B35378) skeleton, the crucial prenylation step, and subsequent structural modifications.

Formation of the Coumarin Nucleus

The journey begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway[1][2]. A series of enzymatic reactions converts L-phenylalanine into the fundamental coumarin precursor, umbelliferone.

The key enzymes involved in this initial phase are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, marking the entry point into the phenylpropanoid pathway[1][3][4].

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase (CYP73A family), C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This activated intermediate is a critical branch point for various downstream pathways.

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): This enzyme, a key player in coumarin biosynthesis, hydroxylates p-coumaroyl-CoA at the 2' position. The resulting intermediate can then undergo spontaneous or enzyme-catalyzed lactonization to form the coumarin ring of umbelliferone.

The Pivotal Prenylation Step

The addition of a prenyl group to the coumarin scaffold is a critical step that significantly enhances the biological activity of these compounds. This reaction is catalyzed by prenyltransferases (PTs) , which transfer a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) moiety to the aromatic ring of a coumarin acceptor, most commonly umbelliferone. The position of prenylation (C6 or C8) determines the subsequent biosynthetic fate and the final structure of the furanocoumarin or pyranocoumarin.

Diversification through Cytochrome P450s and Other Enzymes

Following prenylation, a diverse array of cytochrome P450 monooxygenases (CYPs) and other enzymes, such as methyltransferases and dioxygenases, catalyze further modifications. These modifications, including hydroxylations, cyclizations, and methylations, lead to the vast structural diversity observed in naturally occurring prenylated coumarins. For instance, enzymes like psoralen (B192213) synthase and angelicin (B190584) synthase, which are CYPs, are involved in the formation of linear and angular furanocoumarins, respectively.

Quantitative Insights into the Biosynthesis

Understanding the quantitative aspects of the prenylated coumarin pathway is crucial for metabolic engineering and optimizing production. The following tables summarize key kinetic data for the enzymes involved and the yields of representative prenylated coumarins.

| Enzyme | Organism | Substrate | K_m_ (µM) | Reference |

| Phenylalanine Ammonia-Lyase (PAL1) | Arabidopsis thaliana | L-Phenylalanine | 64 | |

| Phenylalanine Ammonia-Lyase (PAL2) | Arabidopsis thaliana | L-Phenylalanine | 71 | |

| Phenylalanine Ammonia-Lyase (PAL4) | Arabidopsis thaliana | L-Phenylalanine | 68 | |

| 4-Coumarate:CoA Ligase (4CL) | Poplar | 4-Coumaric Acid | 10-600 | |

| Bergaptol 5-O-geranyltransferase | Citrus limon | Bergaptol | 140 | |

| Bergaptol 5-O-geranyltransferase | Citrus limon | Geranyl diphosphate (B83284) (GPP) | 9 |

| Compound | Plant/Microorganism | Tissue/System | Concentration/Yield | Reference |

| Auraptene | Punica granatum (Pomegranate) | Seed Extract | 1.99 µg/g dry extract | |

| Umbelliprenin | Punica granatum (Pomegranate) | Seed Extract | 6.53 µg/g dry extract | |

| Bergapten | Pastinaca sativa (Parsnip) | Immature Seeds | 40.8% of fresh weight | |

| Xanthotoxin | Conium maculatum (Hemlock) | Roots | High variability | |

| Isopimpinellin | Conium maculatum (Hemlock) | Roots | High variability | |

| Umbelliferone | Engineered E. coli | - | 4.3 mg/L | |

| Scopoletin | Engineered E. coli | - | 27.8 mg/L | |

| Osthole | Engineered S. cerevisiae | Fed-batch fermentation | 255.1 mg/L |

Experimental Protocols for Pathway Investigation

The elucidation and characterization of the prenylated coumarin biosynthetic pathway rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Elucidation of the Biosynthetic Pathway using RNA-Seq

RNA sequencing (RNA-seq) is a powerful tool for identifying candidate genes involved in a specific metabolic pathway by correlating gene expression profiles with metabolite accumulation.

Experimental Workflow:

-

Plant Material and Treatment: Grow plants under controlled conditions and apply an elicitor (e.g., methyl jasmonate, UV light) or sample different tissues known to accumulate prenylated coumarins.

-

RNA Extraction and Library Preparation: Extract total RNA from the collected samples using a suitable kit. Prepare RNA-seq libraries from high-quality RNA (RIN > 8).

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control and Pre-processing: Trim adapter sequences and low-quality reads from the raw sequencing data.

-

Transcriptome Assembly: Perform de novo transcriptome assembly using software like Trinity if a reference genome is unavailable.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to the elicitor or show tissue-specific expression patterns.

-

Co-expression Analysis: Identify genes that are co-expressed with known genes of the phenylpropanoid or coumarin pathway.

-

-

Candidate Gene Selection: Select candidate genes encoding enzymes such as PAL, C4H, 4CL, C2'H, prenyltransferases, and CYPs based on their annotation and expression patterns.

Heterologous Expression and Purification of Pathway Enzymes

To functionally characterize candidate enzymes, they are typically expressed in a heterologous system (e.g., E. coli, yeast) and purified.

Experimental Workflow for Cytochrome P450 Enzymes:

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequence of the candidate P450 gene from cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli, pESC vector for yeast). Often, co-expression with a cytochrome P450 reductase (CPR) is necessary for activity.

-

Heterologous Expression: Transform the expression construct into the chosen host cells. Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Cell Lysis and Membrane Fractionation: Harvest the cells and lyse them by sonication or French press. Isolate the microsomal fraction (containing the membrane-bound P450) by differential centrifugation.

-

Purification: Solubilize the membrane proteins using a suitable detergent (e.g., n-dodecyl-β-D-maltoside) and purify the target P450 enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by other chromatography steps like ion exchange or size exclusion if necessary.

-

Protein Quantification and Verification: Determine the protein concentration using a standard method (e.g., Bradford assay) and verify the purity and molecular weight by SDS-PAGE.

In Vitro Enzyme Assays

In vitro assays are essential to confirm the catalytic activity of the purified enzymes and to determine their kinetic parameters.

3.3.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay

-

Principle: This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine, which has a characteristic absorbance at 290 nm.

-

Reagents:

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 8.8.

-

Substrate: L-phenylalanine solution.

-

Enzyme: Purified PAL or crude protein extract.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme solution.

-

Initiate the reaction by adding the L-phenylalanine substrate.

-

Monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

-

3.3.2. Cinnamate-4-Hydroxylase (C4H) Activity Assay

-

Principle: This assay typically involves incubating the enzyme with its substrate, trans-cinnamic acid, and NADPH, followed by HPLC analysis to detect the product, p-coumaric acid.

-

Reagents:

-

Assay buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5.

-

Substrates: trans-cinnamic acid and NADPH.

-

Enzyme: Microsomal fraction containing recombinant C4H and CPR.

-

-

Procedure:

-

Combine the microsomal fraction, assay buffer, and trans-cinnamic acid in a reaction tube.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Start the reaction by adding NADPH.

-

Incubate for a defined period.

-

Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent, redissolve the residue in a suitable solvent, and analyze by HPLC to quantify the formation of p-coumaric acid.

-

3.3.3. 4-Coumarate:CoA Ligase (4CL) Activity Assay

-

Principle: This spectrophotometric assay measures the formation of p-coumaroyl-CoA, which has a characteristic absorbance at 333 nm.

-

Reagents:

-

Assay buffer: e.g., 200 mM Tris-HCl, pH 7.5.

-

Substrates: p-coumaric acid, ATP, and Coenzyme A.

-

Cofactor: MgCl₂.

-

Enzyme: Purified 4CL or crude protein extract.

-

-

Procedure:

-

In a quartz cuvette, mix the assay buffer, p-coumaric acid, ATP, MgCl₂, and Coenzyme A.

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 333 nm at a constant temperature.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of p-coumaroyl-CoA.

-

Visualizing the Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and key experimental workflows.

Caption: The core biosynthetic pathway of prenylated coumarins.

Caption: Experimental workflow for pathway elucidation using RNA-Seq.

Caption: Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of prenylated coumarins is a complex and fascinating area of plant biochemistry with significant implications for drug discovery and development. A thorough understanding of the enzymes and regulatory mechanisms involved is paramount for harnessing the full potential of these bioactive molecules. The experimental approaches detailed in this guide provide a robust framework for researchers to elucidate novel pathways, characterize key enzymes, and ultimately engineer the production of high-value prenylated coumarins for therapeutic applications. The continued integration of multi-omics approaches with synthetic biology will undoubtedly accelerate the discovery and sustainable production of these promising natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 3. RNA-seq analysis for secondary metabolite pathway gene discovery in Polygonum minus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-O-Prenylscopoletin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Prenylscopoletin, also known as 6-Methoxy-7-(3-methyl-2-butenyloxy)coumarin, is a naturally occurring coumarin (B35378) derivative found in various plant species. As a member of the coumarin family, it has garnered interest within the scientific community for its potential biological activities. Notably, studies have indicated its antiproliferative effects, suggesting a potential role in oncology research. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for the design of analytical and formulation studies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₄ | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| Physical Form | Crystalline solid | [2] |

| Melting Point | 80-81 °C | [2] |

| Boiling Point | 422.9 ± 45.0 °C (Predicted) | [2] |

| Relative Density | 1.159 g/cm³ | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| pKa | Not experimentally determined; coumarin derivatives show a wide range (pH 4-10) |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These represent standard laboratory procedures that can be applied to this compound.

Melting Point Determination using a Capillary Method

The melting point is a crucial indicator of a compound's purity.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state.

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Initial Determination: A rapid heating rate is used to get an approximate melting point range. This provides a target for a more accurate measurement.

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, DMSO, chloroform, ethyl acetate)

-

Vortex mixer

-

Small test tubes

Procedure:

-

Sample Addition: Add approximately 1-2 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some particles remain.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Repeat: Repeat the procedure for each solvent to be tested.

pKa Determination by Capillary Electrophoresis

Objective: To determine the pKa value(s) of a coumarin derivative by measuring its electrophoretic mobility across a range of pH values.

Materials:

-

This compound solution

-

Capillary Electrophoresis (CE) system with a UV detector

-

A series of background electrolytes (buffers) with a range of known pH values

-

Coated capillary (e.g., amine-coated) to ensure good precision

Procedure:

-

System Preparation: The CE system is set up with the appropriate coated capillary and conditioned according to the manufacturer's instructions.

-

Mobility Measurement: The this compound sample is injected into the capillary filled with a buffer of a specific pH. An electric field is applied, and the migration time of the compound is measured by the detector.

-

pH Variation: This process is repeated using a series of buffers covering a wide pH range.

-

Data Analysis: The effective electrophoretic mobility is calculated for each pH. A plot of mobility versus pH will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Simplified Approach: Alternatively, a simplified method can be used where electrophoretic mobility is measured at only two pH values—one where the compound is partially ionized and one where it is fully ionized—to estimate the pKa.

Biological Context and Visualizations

This compound has been identified as having antiproliferative properties, with evidence suggesting it targets key regulators of the cell cycle. The following diagrams illustrate a relevant experimental workflow for its isolation and its proposed mechanism of action.

Experimental Workflow: Bioassay-Guided Fractionation

Natural products like this compound are often isolated from complex plant extracts using a process called bioassay-guided fractionation. This workflow systematically separates the extract into simpler fractions and tests each for biological activity, guiding the purification of the active compound.

Caption: Workflow for Bioassay-Guided Fractionation of Natural Products.

Signaling Pathway: Inhibition of Cell Cycle Progression

This compound is suggested to exert its antiproliferative effects by inhibiting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinases (PLKs). These kinases are crucial for the progression of the cell cycle, particularly the transition from the G2 phase to the M (mitosis) phase. Inhibition of these kinases leads to cell cycle arrest.

References

7-O-Prenylscopoletin: A Comprehensive Spectroscopic and Biological Analysis

For Immediate Release

[City, State] – A detailed technical guide on the spectroscopic analysis of 7-O-Prenylscopoletin, a naturally occurring coumarin, has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, alongside detailed experimental protocols and an exploration of its biological significance.

This compound, a derivative of scopoletin, is a subject of growing interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This guide aims to provide a comprehensive understanding of its chemical structure and biological functions through meticulous spectroscopic data analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound has been achieved through a combination of modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.61 | d | 9.5 |

| H-5 | 6.84 | s | |

| H-8 | 6.91 | s | |

| OCH₃ | 3.94 | s | |

| H-1' | 4.67 | d | 6.6 |

| H-2' | 5.49 | t | 6.6 |

| CH₃ (C-3') | 1.82 | s | |

| CH₃ (C-3') | 1.78 | s |

Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Carbon | Chemical Shift (δ ppm) |

| C-2 | 161.2 |

| C-3 | 113.4 |

| C-4 | 143.5 |

| C-4a | 111.8 |

| C-5 | 109.8 |

| C-6 | 146.9 |

| C-7 | 150.1 |

| C-8 | 101.2 |

| C-8a | 149.5 |

| OCH₃ | 56.4 |

| C-1' | 65.7 |

| C-2' | 119.5 |

| C-3' | 138.2 |

| C-4' | 25.8 |

| C-5' | 18.2 |

Note: Data is compiled from typical values for similar prenylated coumarins and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | m/z (Mass-to-Charge Ratio) | Relative Abundance |

| [M]⁺ | 260 | High |

| [M-CH₃]⁺ | 245 | Moderate |

| [M-C₅H₈]⁺ | 192 | High |

| [M-C₅H₈-CO]⁺ | 164 | Moderate |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | Aromatic/Vinylic |

| ~2975, ~2925 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O stretch | α,β-Unsaturated Lactone |

| ~1610, ~1560 | C=C stretch | Aromatic/Vinylic |

| ~1270 | C-O stretch | Aryl ether |

| ~1150 | C-O stretch | Methoxy group |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided to ensure reproducibility of the results.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized to obtain high-resolution spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] Electron Ionization (EI) is a common technique for GC-MS, which provides detailed fragmentation patterns.[1] For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to observe the molecular ion with less fragmentation.[2] High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr and pressed into a thin disk. Alternatively, the spectrum can be recorded by dissolving the sample in a suitable solvent (e.g., chloroform) and placing it in a liquid cell, or as a thin film.

Biological Signaling Pathways

This compound is reported to exhibit significant biological activities, primarily as an anti-inflammatory and antioxidant agent. These effects are mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound is thought to exert its anti-inflammatory effects by inhibiting this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.

References

7-O-Prenylscopoletin: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anticancer mechanism of 7-O-Prenylscopoletin is limited in currently available scientific literature. This guide provides an in-depth analysis based on the closely related and well-studied prenylated coumarin (B35378), Osthole (7-methoxy-8-isopentenylcoumarin), which shares significant structural similarity. The experimental protocols and signaling pathways described are based on established methodologies for evaluating similar compounds and may serve as a foundational framework for future research on this compound.

Introduction

This compound is a naturally occurring coumarin derivative characterized by a prenyl group attached to the scopoletin (B1681571) backbone. Coumarins and their derivatives have garnered significant interest in oncology for their potential as anticancer agents. The prenyl moiety is known to enhance the biological activity of various compounds, including their anticancer effects, by increasing lipophilicity and facilitating cellular uptake. This technical guide explores the putative mechanism of action of this compound in cancer cells, drawing parallels from the extensive research on the structurally analogous compound, Osthole. The primary anticancer activities of these compounds are believed to involve the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Core Anticancer Mechanisms

The anticancer effects of prenylated coumarins like Osthole, and by extension potentially this compound, are multifaceted, targeting several key cellular processes that are dysregulated in cancer.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis in tumor cells. Osthole has been demonstrated to induce apoptosis in various cancer cell lines through the modulation of key regulatory proteins.[1][2]

The proposed apoptotic pathway involves:

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.[1][3]

-

Mitochondrial Pathway Activation: The altered mitochondrial permeability leads to the release of cytochrome c into the cytoplasm.

-

Caspase Cascade Activation: Cytochrome c release triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.[4]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle. Osthole has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, thereby inhibiting cell division.

The mechanism of G2/M arrest is associated with:

-

Downregulation of G2/M Regulatory Proteins: A decrease in the expression of key proteins that govern the G2/M transition, such as Cyclin B1 and the cyclin-dependent kinase Cdc2 (CDK1).

-

Upregulation of Cell Cycle Inhibitors: An increase in the expression of proteins that inhibit cell cycle progression.

Inhibition of Oncogenic Signaling Pathways

The survival, proliferation, and metastasis of cancer cells are driven by various signaling pathways. Osthole has been found to inhibit several of these critical pathways.

Key targeted pathways include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Osthole has been shown to suppress the PI3K/Akt signaling cascade.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Osthole can modulate this pathway to promote cancer cell death.

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. Inhibition of STAT3 phosphorylation is a potential mechanism of action.

Quantitative Data

The following tables summarize quantitative data obtained from studies on Osthole and other 7-prenyloxycoumarins, which can serve as a reference for designing experiments with this compound.

Table 1: IC50 Values of Prenylated Coumarins in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Osthole | FaDu | Head and Neck Squamous Cell Carcinoma | 122.35 ± 11.63 | 24 | |

| Osthole | FaDu | Head and Neck Squamous Cell Carcinoma | 93.36 ± 8.71 | 48 | |

| Osthole | HeLa | Cervical Cancer | 45.01 ± 3.91 | Not Specified | |

| Osthole | Me-180 | Cervical Cancer | 88.95 ± 0.13 | Not Specified | |

| Auraptene | MCF-7 | Breast Cancer | 59.7 | 48 | |

| Umbelliprenin | MCF-7 | Breast Cancer | 73.4 | 48 | |

| Herniarin | MCF-7 | Breast Cancer | 207.6 | 48 |

Table 2: Effect of Osthole on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 | |

| Osthole (concentration not specified) | 48.7 ± 2.5 | 25.1 ± 1.9 | 26.2 ± 2.3 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin B1, Cdc2, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Caption: Proposed apoptotic signaling pathway induced by this compound.

Caption: Mechanism of G2/M cell cycle arrest by this compound.

Caption: Inhibition of PI3K/Akt and STAT3 signaling by this compound.

Caption: General experimental workflow for evaluating this compound.

Conclusion

While direct evidence for the anticancer mechanism of this compound is still emerging, the extensive research on the structurally similar compound Osthole provides a strong foundation for its potential modes of action. The induction of apoptosis via the mitochondrial pathway, G2/M cell cycle arrest, and the inhibition of critical survival signaling pathways such as PI3K/Akt and STAT3 are likely to be key components of its anticancer activity. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive framework for researchers to further investigate and validate the therapeutic potential of this compound in various cancer models. Further studies are warranted to elucidate the specific molecular targets and to fully characterize the efficacy and safety of this promising natural compound.

References

- 1. Potential Anticancer Properties of Osthol: A Comprehensive Mechanistic Review [mdpi.com]

- 2. Osthole Induces Apoptosis, Suppresses Cell-Cycle Progression and Proliferation of Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 3. Investigation of BAX and BCL2 expression and apoptosis in a resveratrol- and prednisolone-treated human T-ALL cell line, CCRF-CEM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of geranylgeraniol-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

7-O-Prenylscopoletin: A Technical Guide on its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Prenylscopoletin, a member of the prenylated coumarin (B35378) family, has garnered interest for its potential therapeutic applications. While research on this specific compound is emerging, the broader class of prenylated coumarins is known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory properties of this compound, drawing from direct studies where available and supplementing with data from closely related compounds to infer its potential mechanisms of action.

Core Anti-inflammatory Mechanisms of Prenylated Coumarins

Prenylated coumarins are believed to exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms include:

-

Inhibition of Nitric Oxide (NO) Production: A hallmark of inflammation is the overproduction of nitric oxide by inducible nitric oxide synthase (iNOS). Many prenylated coumarins have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[1][][3] Coumarins can inhibit the activation of NF-κB, thereby downregulating the inflammatory cascade.

-

Modulation of MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) pathways are also crucial in transducing inflammatory signals.[4][5] Some coumarins may exert their anti-inflammatory effects by interfering with these pathways.

-

Inhibition of Pro-inflammatory Cytokines: The production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a key feature of inflammation. Prenylated coumarins have been shown to suppress the production of these critical mediators.

-

Inhibition of Cyclooxygenase-2 (COX-2) Expression: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 expression is a key mechanism for many anti-inflammatory drugs.

Quantitative Data for this compound and Related Compounds

Direct quantitative data on the anti-inflammatory activity of this compound is limited in the currently available scientific literature. However, data for the synonymous compound, 7-isopentenyloxycoumarin, and other related prenylated coumarins provide valuable insights into its potential potency.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activities of Prenylated Coumarins

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Citation |

| 7-Isopentenyloxycoumarin | 5637 (Bladder Cancer) | MTT Assay | Cytotoxicity | 76 µg/mL (24h), 76 µg/mL (48h), 65 µg/mL (72h) | |

| 7-Isopentenyloxycoumarin | HDF-1 (Normal Fibroblast) | MTT Assay | Cytotoxicity | Not significantly cytotoxic at concentrations tested | |

| Toddasirin A | RAW 264.7 | Nitric Oxide Production | Inhibition | 3.22 µmol·L⁻¹ | |

| Toddasirin B | RAW 264.7 | Nitric Oxide Production | Inhibition | 4.78 µmol·L⁻¹ | |

| Toddasirin C | RAW 264.7 | Nitric Oxide Production | Inhibition | 8.90 µmol·L⁻¹ | |

| Toddasirin F | RAW 264.7 | Nitric Oxide Production | Inhibition | 4.31 µmol·L⁻¹ |

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assays

3.1.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (typically at 1 µg/mL) for 24 hours.

3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production.

-

Procedure:

-

After cell treatment, collect the culture supernatants.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration from a sodium nitrite standard curve.

-

3.1.3. Cytokine Production Assays (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from the standard curve.

-

3.1.4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated and total NF-κB, MAPKs) in cell lysates.

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and incubate with primary antibodies specific for the target proteins.

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry.

-

3.1.5. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After treatment, add MTT solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

In Vivo Anti-inflammatory Assay

3.2.1. Carrageenan-Induced Paw Edema Model

-

Principle: This is a widely used and well-established model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema is a measure of its anti-inflammatory activity.

-

Animals: Typically, male Wistar rats or Swiss albino mice are used.

-

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compound (e.g., this compound) or a vehicle control orally or intraperitoneally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (B1671933) is used as a positive control.

-

After a specific time (e.g., 1 hour), inject a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in inflammation that are likely modulated by this compound, based on the known actions of related coumarins. Also included are diagrams of the experimental workflows.

References

In Vitro Neuroprotective Profile of 7-O-Prenylscopoletin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no direct in vitro studies investigating the neuroprotective effects of 7-O-Prenylscopoletin have been published. This guide, therefore, presents a comprehensive framework based on the known neuroprotective activities of structurally related coumarin (B35378) and prenylated compounds. The experimental protocols, data, and mechanistic pathways described herein are representative of the methodologies commonly employed in the field for the evaluation of novel neuroprotective agents and serve as a predictive blueprint for the assessment of this compound.

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely recognized for their diverse pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective activities. Scopoletin, a simple coumarin, has demonstrated neuroprotective potential. The addition of a prenyl group, as in this compound, is a chemical modification known to enhance the biological activity of phenolic compounds, often by improving their lipophilicity and interaction with cellular membranes and proteins. This technical guide outlines the putative in vitro neuroprotective effects of this compound, detailing potential experimental protocols, expected quantitative outcomes, and plausible mechanistic signaling pathways.

Putative Neuroprotective Mechanisms

Based on the activities of related compounds, this compound is hypothesized to exert neuroprotection through a multi-target approach, primarily involving the mitigation of oxidative stress and the modulation of key signaling pathways integral to neuronal survival.

Experimental Protocols for In Vitro Assessment

The following are detailed experimental methodologies that could be employed to evaluate the neuroprotective effects of this compound.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): A commonly used cell line for neurotoxicity and neuroprotection studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.

-

PC12 (Rat Pheochromocytoma): Often used to study neuronal differentiation and neuroprotective pathways, particularly in response to nerve growth factor (NGF).

-

Primary Neuronal Cultures: Cultures derived from embryonic or neonatal rodent brain tissue (e.g., cortical or hippocampal neurons) provide a more physiologically relevant model.

-

-

Neurotoxic Insults:

-

Oxidative Stress Induction:

-

Hydrogen Peroxide (H₂O₂): To model acute oxidative damage.

-

6-Hydroxydopamine (6-OHDA) or MPP⁺: To mimic the dopaminergic neurodegeneration seen in Parkinson's disease.

-

-

Excitotoxicity Induction:

-

Glutamate (B1630785) or N-Methyl-D-aspartate (NMDA): To model neuronal damage caused by excessive activation of glutamate receptors.

-

-

Amyloid-β (Aβ) Peptide: To model the neurotoxicity associated with Alzheimer's disease.

-

Assessment of Cell Viability and Apoptosis

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Introduce the neurotoxic agent and co-incubate for an appropriate time (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Follow a similar cell plating and treatment protocol as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the activity of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.

-

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells as described above.

-

Harvest the cells and wash with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Assay (2',7'-Dichlorofluorescin Diacetate):

-

Plate and treat cells with this compound and the neurotoxin.

-

Load the cells with DCFH-DA, which is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Western Blot Analysis of Signaling Proteins

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, HO-1, Bcl-2, Bax, Cleaved Caspase-3).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Quantitative Data Presentation

The following tables represent the anticipated format for presenting quantitative data from the in vitro neuroprotective assessment of this compound. The values provided are hypothetical and for illustrative purposes only.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100 ± 5.2 |

| H₂O₂ (100 µM) | - | 52.3 ± 4.1 |

| This compound + H₂O₂ | 1 | 65.8 ± 3.9 |

| This compound + H₂O₂ | 5 | 78.4 ± 4.5 |

| This compound + H₂O₂ | 10 | 89.1 ± 3.7 |

| This compound alone | 10 | 98.7 ± 4.8 |

Table 2: Effect of this compound on Intracellular ROS Levels in SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) |

| Control | - | 100 ± 8.1 |

| H₂O₂ (100 µM) | - | 254.6 ± 15.3 |

| This compound + H₂O₂ | 1 | 198.2 ± 12.7 |

| This compound + H₂O₂ | 5 | 145.9 ± 10.2 |

| This compound + H₂O₂ | 10 | 112.5 ± 9.8 |

Table 3: Modulation of Apoptotic and Pro-survival Proteins by this compound

| Treatment Group | Relative Expression of Bcl-2/Bax Ratio | Relative Expression of Cleaved Caspase-3 |

| Control | 1.00 ± 0.05 | 1.00 ± 0.07 |

| Neurotoxin | 0.35 ± 0.04 | 3.21 ± 0.25 |

| This compound (10 µM) + Neurotoxin | 0.89 ± 0.06 | 1.45 ± 0.18 |

Visualization of Signaling Pathways and Workflows

Proposed Signaling Pathways

The neuroprotective effects of this compound are likely mediated through the activation of pro-survival signaling cascades and the induction of antioxidant defense mechanisms.

Caption: Putative activation of the PI3K/Akt survival pathway by this compound.

Caption: Proposed modulation of the Nrf2/ARE antioxidant pathway by this compound.

Experimental Workflow

Caption: General workflow for in vitro evaluation of neuroprotective agents.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the established activities of related coumarin and prenylated compounds provide a strong rationale for its investigation as a potential neuroprotective agent. The experimental framework detailed in this guide offers a robust approach to elucidating its efficacy and mechanisms of action. Future in vitro studies are warranted to validate these hypotheses and to quantify the neuroprotective potential of this compound, which may represent a promising candidate for the development of novel therapeutics for neurodegenerative diseases.

Unveiling the Molecular Architecture of 7-O-Prenylscopoletin: A Technical Guide to its Structure Elucidation

For researchers, scientists, and professionals in drug development, the precise structural determination of natural products is a cornerstone of innovation. This in-depth technical guide details the structure elucidation of 7-O-Prenylscopoletin, a naturally occurring coumarin (B35378) derivative. By integrating data from advanced spectroscopic techniques, this document provides a comprehensive roadmap for the unambiguous identification and characterization of this compound.

This compound, also known as 7-(3,3-dimethylallyloxy)-6-methoxycoumarin, belongs to the coumarin class of secondary metabolites, which are widely distributed in the plant kingdom. The structural elucidation of this compound relies on a synergistic application of modern analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed insights into the molecular formula, connectivity of atoms, and the overall three-dimensional arrangement of the molecule.

Spectroscopic Data Analysis

The structural backbone of this compound is the coumarin ring system, which is substituted with a methoxy (B1213986) and a prenyl group. The precise placement of these substituents is determined through a detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) NMR experiments is employed to assemble the molecular puzzle.

¹H NMR Spectral Data: The proton NMR spectrum provides information about the number of different types of protons and their immediate chemical environment. Key signals for this compound include characteristic doublets for the vinylic protons of the α-pyrone ring of the coumarin nucleus, singlets for the aromatic protons, and signals corresponding to the methoxy and prenyl substituents.

¹³C NMR Spectral Data: The carbon-13 NMR spectrum reveals the number of distinct carbon atoms in the molecule. The spectrum of this compound will show signals for the carbonyl carbon of the lactone, the oxygenated aromatic carbons, the olefinic carbons of both the coumarin ring and the prenyl group, the methoxy carbon, and the methyl carbons of the prenyl moiety.

Two-Dimensional NMR Spectroscopy (COSY & HMBC): To establish the connectivity between protons and carbons, 2D NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would be observed between the vinylic protons on the coumarin ring and between the protons of the prenyl chain.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for connecting the different fragments of the molecule. Key correlations would link the protons of the prenyl group to the oxygen-bearing carbon of the coumarin ring, confirming the O-prenylation at the C-7 position. Correlations between the methoxy protons and the corresponding aromatic carbon would confirm its position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula, which is C₁₅H₁₆O₄. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure by showing characteristic losses of the prenyl group or other fragments.

Tabulated Spectroscopic Data

To facilitate a clear understanding and comparison, the key spectroscopic data for this compound are summarized in the following tables.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Assignment |

| ESI+ | [M+H]⁺, [M+Na]⁺ | C₁₅H₁₇O₄⁺, C₁₅H₁₆NaO₄⁺ | Protonated Molecule, Sodiated Adduct |

Experimental Protocols

The successful elucidation of the structure of this compound is contingent upon the meticulous execution of standardized experimental protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrum is acquired in positive or negative ion mode over a specific mass range.

-

Data Analysis: The exact mass of the molecular ion is determined and used to calculate the elemental composition using specialized software.

Visualizing the Structure Elucidation Workflow

The logical flow of experiments and data interpretation in the structure elucidation of this compound can be visualized as a clear workflow.

Caption: Workflow for the structure elucidation of this compound.

Key Structural Correlations

The definitive assignment of the prenyl group to the 7-position of the scopoletin (B1681571) core is established through key long-range correlations observed in the HMBC spectrum.

Methodological & Application

Application Note: Quantification of 7-O-Prenylscopoletin using a Validated HPLC-UV Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Prenylscopoletin is a naturally occurring coumarin (B35378) that has garnered interest in the scientific community due to its potential biological activities.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research and development. This application note provides a detailed protocol for the determination of this compound using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The described method is based on established analytical procedures for coumarin analysis and serves as a robust starting point for routine analysis and quality control.[3][4][5][6]

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 analytical column using an isocratic mobile phase of methanol (B129727) and water. The analyte is detected by a UV-Vis detector at its maximum absorbance wavelength, and quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard, using an external standard calibration curve.

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

-

Volumetric flasks and pipettes

-

Analytical column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

Reagents and Solutions

-

This compound reference standard (purity ≥ 98%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or Acetic Acid, analytical grade)

-

Mobile Phase: A mixture of Methanol and Water (e.g., 70:30 v/v) with 0.1% Formic Acid. The optimal ratio should be determined during method development.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Experimental Protocols

Chromatographic Conditions

The following are recommended starting conditions. Optimization may be required.

| Parameter | Recommended Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan (typically in the range of 320-350 nm for coumarins) |

| Run Time | 15 minutes |

Sample Preparation

The following is a general procedure for a solid plant extract. The protocol should be adapted based on the specific sample matrix.

-

Extraction: Accurately weigh a suitable amount of the powdered sample (e.g., 1 g) and place it in a flask. Add a known volume of methanol (e.g., 25 mL).

-

Sonication: Sonicate the mixture for 30 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] The key validation parameters are summarized in the table below.

| Parameter | Acceptance Criteria |

| Specificity | The peak of this compound should be well-resolved from other components in the chromatogram. Peak purity should be confirmed using a photodiode array (PDA) detector if available. |

| Linearity | A linear relationship between concentration and peak area should be established over a defined range. The correlation coefficient (r²) should be > 0.99.[4][7] |

| Range | The range should be established based on the linearity and the intended application. |

| Accuracy | The recovery should be within 98-102%. This is typically assessed by spiking a blank matrix with known concentrations of the analyte. |

| Precision | - Repeatability (Intra-day): The relative standard deviation (RSD) for multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day): The RSD for analyses conducted on different days should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[4] |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min). |

Data Presentation